

Mass Spectrometry of 1-(β-D-Xylofuranosyl)-5methoxyuracil: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-(b-D-Xylofuranosyl)-5- methoxyuracil	
Cat. No.:	B15598544	Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometric behavior of the modified nucleoside 1-(β -D-Xylofuranosyl)-5-methoxyuracil. While specific experimental data for this compound is not widely available in public databases, this document outlines the predicted fragmentation patterns, key spectral data, and detailed experimental protocols based on the well-established principles of nucleoside mass spectrometry.[1] This guide is intended for researchers, scientists, and drug development professionals working with novel nucleoside analogs.

The molecular formula for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is C₁₀H₁₄N₂O₇, with a monoisotopic molecular weight of approximately 274.08 g/mol .[1] Electrospray ionization (ESI) is a preferred soft ionization technique for the analysis of such polar molecules, typically yielding a prominent protonated molecular ion [M+H]⁺ in positive ion mode.[1]

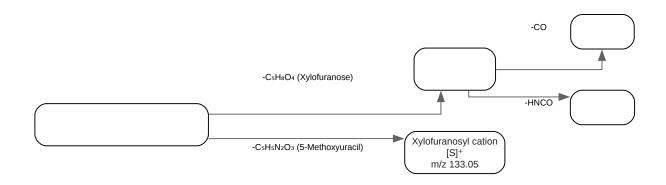
Predicted Fragmentation Pathway

The fragmentation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil under tandem mass spectrometry (MS/MS) conditions is expected to follow characteristic pathways for pyrimidine nucleosides. The primary fragmentation event is the cleavage of the N-glycosidic bond, separating the



xylofuranosyl sugar from the 5-methoxyuracil base. Subsequent fragmentation of the base and sugar moieties provides valuable structural information.

A key fragmentation pathway involves the neutral loss of the xylofuranose sugar moiety (132.04 Da), leading to the formation of the protonated 5-methoxyuracil base ion. Further fragmentation of the 5-methoxyuracil base can occur through retro-Diels-Alder (RDA) reactions and ring contractions, common fragmentation patterns for uracil and its derivatives.



Click to download full resolution via product page

Predicted fragmentation pathway of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for the key ions expected in the positive ion mode ESI-MS/MS spectrum of 1-(β -D-Xylofuranosyl)-5-methoxyuracil.



Ion Description	Predicted m/z	Formula
Protonated Molecular Ion [M+H]+	275.09	C10H15N2O7+
Protonated Base [B+H]+	143.05	C5H7N2O3+
Xylofuranosyl Cation [S]+	133.05	C5H9O4 ⁺
Fragment A (from base)	115.05	C4H5N2O2 ⁺
Fragment B (from base)	87.04	C ₃ H ₅ N ₂ O ⁺

Experimental Protocols

A generalized experimental protocol for the analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is based on established methods for the analysis of modified nucleosides.[2][3][4][5]

Sample Preparation

- Standard Solution Preparation: Prepare a stock solution of 1-(β-D-Xylofuranosyl)-5methoxyuracil in a suitable solvent such as methanol or a mixture of methanol and water at a concentration of 1 mg/mL.
- Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase to concentrations ranging from 1 ng/mL to 1000 ng/mL for calibration curve generation.
- Biological Sample Preparation (if applicable): For analysis in biological matrices such as plasma or urine, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method should be employed to remove interfering substances.

Liquid Chromatography (LC) Conditions

- Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size) is suitable for the separation of this polar analyte.
- Mobile Phase A: 0.1% formic acid in water.

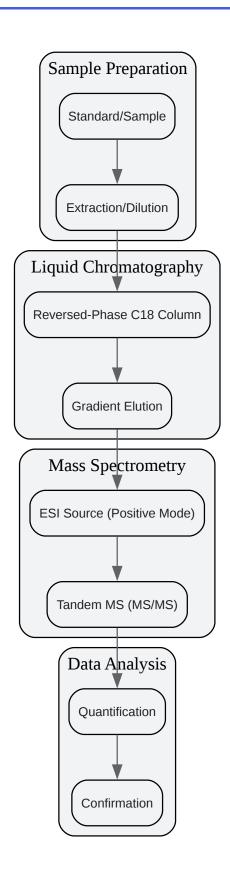


- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start at 2-5% B, increasing to 95% B over 10-15 minutes, followed by a re-equilibration step.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.
- Injection Volume: 5-10 μL.

Mass Spectrometry (MS) Conditions

- Ionization Source: Electrospray Ionization (ESI), positive ion mode.
- Capillary Voltage: 3.0-4.0 kV.
- Source Temperature: 120-150 °C.
- Desolvation Temperature: 350-450 °C.
- Desolvation Gas Flow: 600-800 L/hr.
- Cone Gas Flow: 50-100 L/hr.
- Collision Gas: Argon.
- MS/MS Transitions:
 - Primary: m/z 275.1 → 143.1 (for quantification)
 - Confirmatory: m/z 275.1 → 115.1 and m/z 275.1 → 87.0 (for confirmation)





Click to download full resolution via product page

General experimental workflow for LC-MS/MS analysis.



Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of 1- $(\beta$ -D-Xylofuranosyl)-5-methoxyuracil. The outlined fragmentation pathways, predicted m/z values, and detailed experimental protocols offer a solid foundation for researchers to develop and validate analytical methods for this and similar modified nucleosides. The application of high-resolution mass spectrometry would further aid in the confirmation of elemental compositions of the fragment ions, enhancing the confidence in structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Summary: the modified nucleosides of RNA PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.sapub.org [article.sapub.org]
- 3. Pyrimidine, 4-methyl- [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mass spectrometry analysis of nucleosides and nucleotides PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mass Spectrometry of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b15598544#mass-spectrometry-of-1-b-d-xylofuranosyl-5-methoxyuracil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com